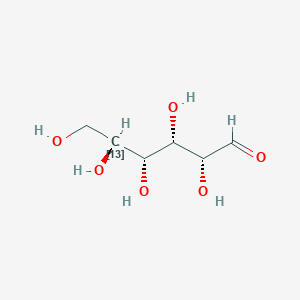
D-Glucose-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-13C-2: is a stable isotope-labeled form of D-Glucose, where the carbon-2 position is enriched with the carbon-13 isotope. D-Glucose, commonly known as glucose, is a monosaccharide and an essential carbohydrate in biology. It serves as a primary source of energy for cells and is involved in various metabolic processes. The carbon-13 labeling allows for the tracing and analysis of metabolic pathways and reactions involving glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C-2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of carbon-13 labeled substrates by microorganisms that naturally produce glucose.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using carbon-13 labeled substrates. The fermentation is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the glucose molecule. The resulting glucose is then purified and isolated for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C-2 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Glucose can be reduced to form sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucose-6-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Enzymes such as hexokinase are commonly used for phosphorylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose-6-phosphate.
Scientific Research Applications
Chemistry: D-Glucose-13C-2 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in understanding the fate of glucose in various biochemical processes.
Biology: In biological research, this compound is used to investigate cellular metabolism, including glycolysis and the tricarboxylic acid cycle. It aids in studying the metabolic flux and the role of glucose in cellular functions.
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how glucose is utilized by different tissues and the impact of metabolic disorders on glucose utilization.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. It is also used in the production of labeled compounds for research and diagnostic purposes.
Mechanism of Action
D-Glucose-13C-2 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. The carbon-13 label allows for the tracking of glucose molecules through various biochemical reactions. The primary molecular targets include enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. The labeled glucose is metabolized by cells, and the incorporation of the carbon-13 isotope provides insights into the dynamics of glucose metabolism.
Comparison with Similar Compounds
D-Glucose-13C-1: Labeled at the carbon-1 position.
D-Glucose-13C-6: Labeled at the carbon-6 position.
D-Glucose-13C-2,6: Labeled at both the carbon-2 and carbon-6 positions.
Uniqueness: this compound is unique in its specific labeling at the carbon-2 position, which allows for targeted studies of reactions and pathways involving this particular carbon atom. This specificity provides detailed information about the metabolic fate of glucose and its intermediates, making it a valuable tool in research.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4+1 |
InChI Key |
GZCGUPFRVQAUEE-JGZUVYCMSA-N |
Isomeric SMILES |
C([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


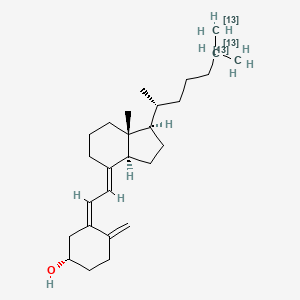
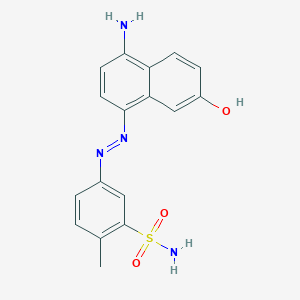
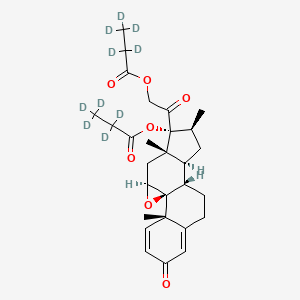
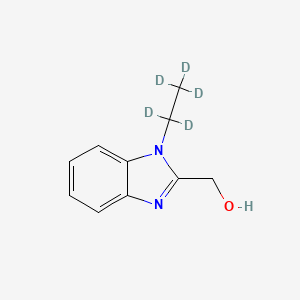
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
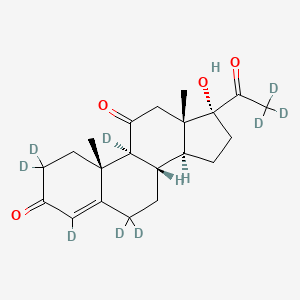

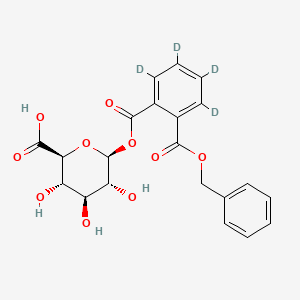
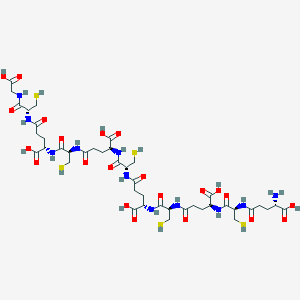
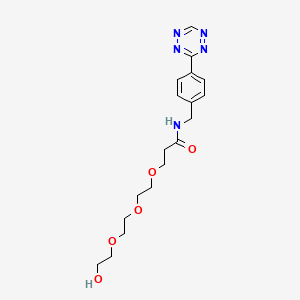
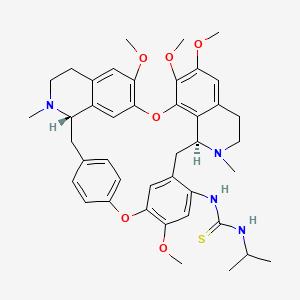

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
